Cas no 7449-27-6 (Benzenamine, N-ethyl-2,4,6-trinitro-)
7449-27-6 structure
Product Name:Benzenamine, N-ethyl-2,4,6-trinitro-
Benzenamine, N-ethyl-2,4,6-trinitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-ethyl-2,4,6-trinitro-
- N-Ethyl-2,4,6-trinitroaniline
- NS00037626
- SCHEMBL15216215
- A7673
- EINECS 231-216-5
- 7449-27-6
- DTXSID40225492
-
- Inchi: 1S/C8H8N4O6/c1-2-9-8-6(11(15)16)3-5(10(13)14)4-7(8)12(17)18/h3-4,9H,2H2,1H3
- InChI Key: JRLUWLIIVKSPPT-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=C(C=1NCC)[N+](=O)[O-])[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 256.04444
- Monoisotopic Mass: 256.04438399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 150Ų
Experimental Properties
- Density: 1.5747 (rough estimate)
- Boiling Point: 399.41°C (rough estimate)
- Refractive Index: 1.6590 (estimate)
- PSA: 141.45
Benzenamine, N-ethyl-2,4,6-trinitro- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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